Superior TS Binding Affinity: Nolatrexed vs. Raltitrexed and Pemetrexed
Nolatrexed demonstrates a substantially lower Ki for human thymidylate synthase compared to the classical antifolate raltitrexed. In cell-free enzyme inhibition assays, nolatrexed inhibits TS with a Ki of 11 nM [1], while raltitrexed exhibits a Ki of 62 nM [2]. This represents a 5.6-fold higher binding affinity for nolatrexed. Although pemetrexed shows a Ki of 1.3 nM for TS , this value is for its polyglutamated form, which requires intracellular FPGS activity for activation—a pathway often compromised in resistant tumors. Nolatrexed's activity is independent of polyglutamation, providing a distinct advantage in FPGS-deficient contexts.
| Evidence Dimension | Thymidylate Synthase Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 11 nM |
| Comparator Or Baseline | Raltitrexed: Ki = 62 nM; Pemetrexed (polyglutamate): Ki = 1.3 nM |
| Quantified Difference | 5.6-fold higher affinity vs. raltitrexed; 8.5-fold lower vs. pemetrexed polyglutamate but with FPGS independence |
| Conditions | Cell-free enzyme assay using recombinant human thymidylate synthase |
Why This Matters
Higher target binding affinity may translate to greater potency at lower concentrations, while FPGS independence ensures activity in tumors with low polyglutamation capacity.
- [1] Webber, S. E., et al. (1993). Design of thymidylate synthase inhibitors using protein crystal structures. Journal of Medicinal Chemistry, 36(6), 733-746. View Source
- [2] Raltitrexed Product Information. GLPBIO. View Source
